REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][CH2:6][C:7]1[CH:16]=[N:15][C:10]2=[N:11][CH:12]=[CH:13][N:14]=[C:9]2[CH:8]=1)C.FC(F)(F)C(O)=O>C(Cl)Cl>[N:14]1[CH:13]=[CH:12][N:11]=[C:10]2[N:15]=[CH:16][C:7]([CH2:6][CH2:5][CH:4]=[O:3])=[CH:8][C:9]=12
|
Name
|
7-(3,3-diethoxypropyl)-pyrido[2,3-b]pyrazine
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC1=CC=2C(=NC=CN2)N=C1)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction quenched by the cautious addition of saturated sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=NC=C1)N=CC(=C2)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.214 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |